molecular formula C10H8ClN3O B11783097 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one

4-Chloro-5-(phenylamino)pyridazin-3(2H)-one

Cat. No.: B11783097
M. Wt: 221.64 g/mol
InChI Key: XWDSQIADPSHBDT-UHFFFAOYSA-N
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Description

4-Chloro-5-(phenylamino)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(phenylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound can modulate biological pathways by interacting with receptors or other proteins involved in signal transduction. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

4-Chloro-5-(phenylamino)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    4-Chloro-5-(dimethylamino)pyridazin-3(2H)-one: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.

    4-Chloro-5-(methylamino)pyridazin-3(2H)-one:

    5-Phenylpyridazin-3(2H)-one: Lacks the chloro substituent, resulting in different reactivity and applications.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-anilino-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H8ClN3O/c11-9-8(6-12-14-10(9)15)13-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15)

InChI Key

XWDSQIADPSHBDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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